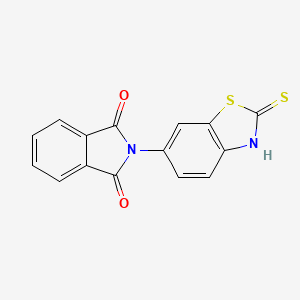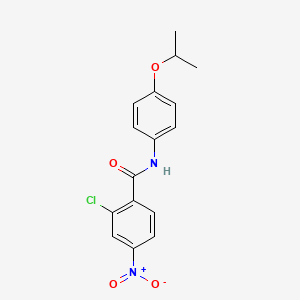![molecular formula C14H18N2O4 B5625177 ethyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5625177.png)
ethyl [2-(4-morpholinylcarbonyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to ethyl [2-(4-morpholinylcarbonyl)phenyl]carbamate involves complex chemical reactions. For instance, ethyl N-[2-(hydroxyacetyl)phenyl]carbamate and its derivatives have been synthesized to study their crystalline structures and interactions, such as hydrogen bonding and pi-pi stacking interactions, which could provide insights into the synthetic pathways of related compounds (Garden et al., 2007). Moreover, the synthesis of morpholine derivatives, such as 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, involves refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, which could offer analogous methodologies for synthesizing ethyl [2-(4-morpholinylcarbonyl)phenyl]carbamate (Mamatha S.V et al., 2019).
Molecular Structure Analysis
The molecular structure of ethyl [2-(4-morpholinylcarbonyl)phenyl]carbamate and its analogs has been extensively analyzed. For example, the crystal structure of related carbamates shows the molecules linked by hydrogen bonds forming chains or sheets, and such structural information is crucial for understanding the molecular architecture and potential interactions of ethyl [2-(4-morpholinylcarbonyl)phenyl]carbamate (Garden et al., 2007).
Chemical Reactions and Properties
The chemical reactions and properties of ethyl [2-(4-morpholinylcarbonyl)phenyl]carbamate derivatives reveal their reactivity and potential applications. Directed lithiation reactions of related compounds indicate the versatility and reactivity of these molecules, suggesting similar possibilities for ethyl [2-(4-morpholinylcarbonyl)phenyl]carbamate (Smith et al., 2013).
Physical Properties Analysis
The physical properties of compounds similar to ethyl [2-(4-morpholinylcarbonyl)phenyl]carbamate, such as solubility, melting point, and crystalline structure, are essential for their application in various domains. The detailed crystalline structure analysis provides insights into the physical properties and stability of these compounds (Garden et al., 2007).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other compounds, stability under different conditions, and potential for chemical modifications, is crucial for the application of ethyl [2-(4-morpholinylcarbonyl)phenyl]carbamate in non-medical fields. Studies on related compounds offer valuable insights into these aspects, guiding the practical use of ethyl [2-(4-morpholinylcarbonyl)phenyl]carbamate (Smith et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl N-[2-(morpholine-4-carbonyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-20-14(18)15-12-6-4-3-5-11(12)13(17)16-7-9-19-10-8-16/h3-6H,2,7-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMKMMXHMVWTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[2-(morpholinocarbonyl)phenyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5625130.png)

![N-cyclohexyl-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5625147.png)
![3,5-dimethyl-7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5625161.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(3-methyl-2-pyrazinyl)-3-pyrrolidinyl]-2-(4-morpholinyl)acetamide hydrochloride](/img/structure/B5625166.png)
![2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5625169.png)


![4-{[5-(2-chlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5625186.png)
